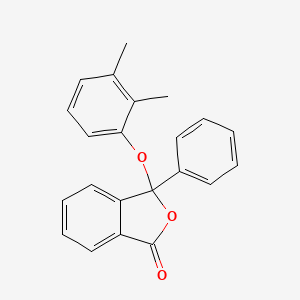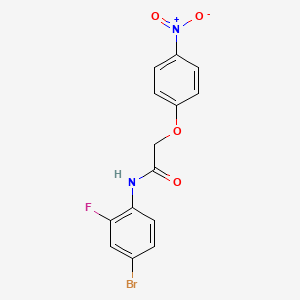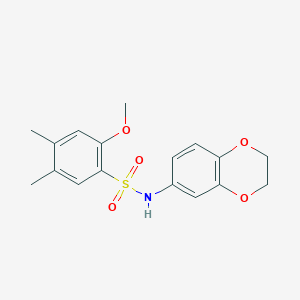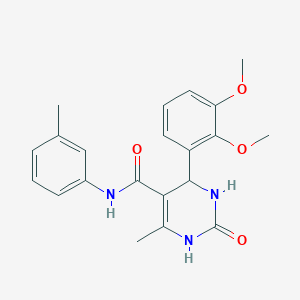
3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one, also known as DMBF, is a chemical compound with potential applications in the field of medicinal chemistry. It belongs to the class of benzofuran derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby exhibiting anti-inflammatory activity.
Biochemical and Physiological Effects:
3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has also been reported to inhibit the production of nitric oxide and prostaglandin E2, which are involved in the inflammatory response. Additionally, 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has been shown to decrease the expression of matrix metalloproteinases, which are involved in the degradation of extracellular matrix.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit potent biological activity. However, 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has some limitations as well. It is relatively insoluble in water, which can make it difficult to use in some assays. Additionally, 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has not been extensively studied in vivo, which limits its potential applications.
Orientations Futures
There are several future directions for the study of 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one. One potential direction is to investigate its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to study its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to understand the mechanism of action of 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one and its potential applications in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has been reported using several methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Pd-catalyzed C-H activation. The Suzuki-Miyaura coupling reaction involves the reaction of 3-bromo-2,3-dimethylphenol and phenylboronic acid in the presence of a palladium catalyst to yield 3-(2,3-dimethylphenoxy)phenylboronic acid. This intermediate is then subjected to a second Suzuki-Miyaura coupling reaction with 2-bromo-3-phenylbenzoic acid to yield 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one.
Applications De Recherche Scientifique
3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Propriétés
IUPAC Name |
3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c1-15-9-8-14-20(16(15)2)24-22(17-10-4-3-5-11-17)19-13-7-6-12-18(19)21(23)25-22/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYDGVHSERPTOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4960949.png)


![4'-(3,4-dimethylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4960991.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B4960993.png)
![4-methyl-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4961005.png)
![1-(3,4-dichlorophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4961011.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(3,5-dimethyl-4-isoxazolyl)acetamide](/img/structure/B4961013.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4961018.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-hydroxy-2,2-dimethylpropyl)-5-methoxybenzamide](/img/structure/B4961025.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide](/img/structure/B4961031.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4961044.png)